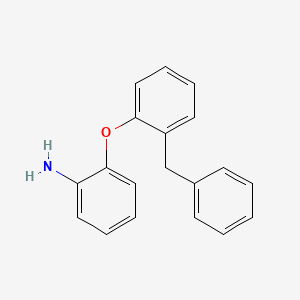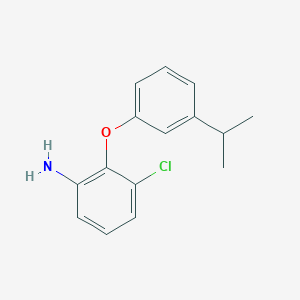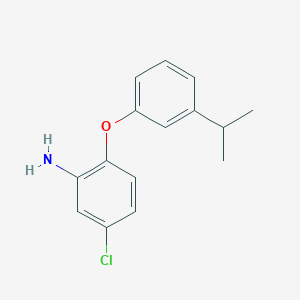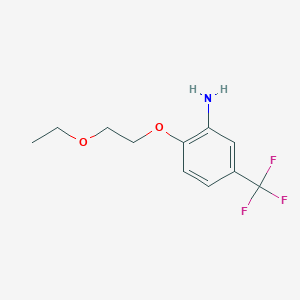
2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline
Übersicht
Beschreibung
“4-(3-Phenylpropoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C16H16F3NO and has a molecular weight of 295.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group (C6H5-) attached to a propoxy group (CH2CH2CH2O-) which is further connected to an aniline group (C6H4NH2) that is substituted at the 2-position with a trifluoromethyl group (CF3) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactions
- New Synthesis Pathways : A study by Gong and Kato (2004) explored the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the reactivity of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines with diethyl malonate, leading to high yields of substituted products. This research provides insights into novel synthetic routes involving trifluoromethylated compounds (Gong & Kato, 2004).
- Directing Group Assisted Catalysis : Wu et al. (2021) demonstrated the use of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This work opens up possibilities for the synthesis of complex organic structures like quinazoline and fused isoindolinone scaffolds, showcasing the compound's role in facilitating specific catalytic reactions (Wu et al., 2021).
Material Science and Polyimide Synthesis
- Polyimide Synthesis : Myung et al. (2003) synthesized novel polyimides using 2,2‐bis[4(4‐aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl)anilide, showcasing the chemical's utility in creating high-performance materials. These polyimides demonstrated excellent solubility, thermal stability, and electrical properties, underscoring the compound's significance in the development of advanced materials (Myung et al., 2003).
Chemical Properties and Analysis
- Spectroscopic and Computational Studies : Arjunan, Rani, and Mohan (2011) conducted a comprehensive spectroscopic and quantum chemical study on 2-(trifluoromethyl)aniline and its isomers, providing deep insights into the compound's vibrational, structural, and electronic properties. This research highlights the compound's utility in fundamental chemical studies and its potential applications in designing new materials and molecules (Arjunan, Rani, & Mohan, 2011).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c17-16(18,19)13-8-9-15(14(20)11-13)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYGZKHPKFMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)-methanamine](/img/structure/B3172368.png)
![(4-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-3-yl)-methylamine](/img/structure/B3172374.png)

![2-([1,1'-Biphenyl]-4-yloxy)aniline](/img/structure/B3172384.png)
![2-[(4-Chloro-1-naphthyl)oxy]aniline](/img/structure/B3172390.png)
![3-Chloro-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3172397.png)



![2-([1,1'-Biphenyl]-2-yloxy)-5-chloroaniline](/img/structure/B3172432.png)



![Methyl 4-[2-amino-4-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3172458.png)